
Thiourea, N-(2-iodophenyl)-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-iodophenyl)-N’-methyl- is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-iodophenyl)-N’-methyl- typically involves the reaction of 2-iodoaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
2-Iodoaniline+Methyl isothiocyanate→Thiourea, N-(2-iodophenyl)-N’-methyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-iodophenyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea derivatives.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-iodophenyl)-N’-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-iodophenyl)-N’-methyl- involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong interactions with metal ions, which can influence various biochemical pathways. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition of specific enzymes or the modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(2-iodophenyl)-N’-phenyl-
- Thiourea, N-(2-iodophenyl)-N’-ethyl-
- Thiourea, N-(2-iodophenyl)-N’-propyl-
Uniqueness
Thiourea, N-(2-iodophenyl)-N’-methyl- is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group influences its steric and electronic properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
53305-87-6 |
|---|---|
Fórmula molecular |
C8H9IN2S |
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
1-(2-iodophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9IN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
CQUWDORGMZULLX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


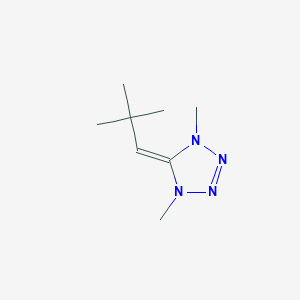
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)


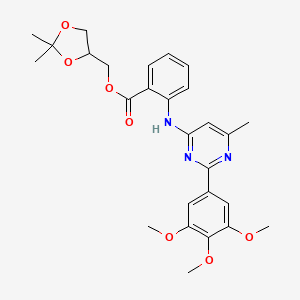
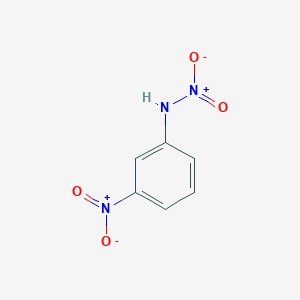

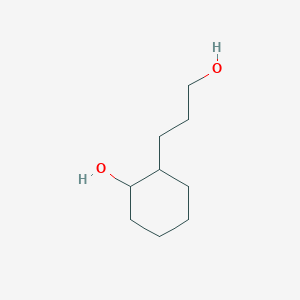
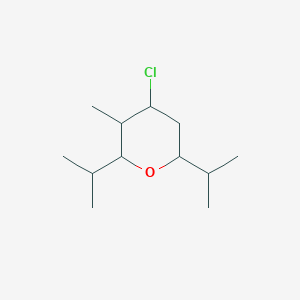
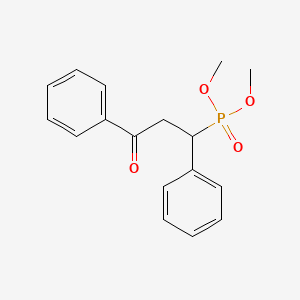
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

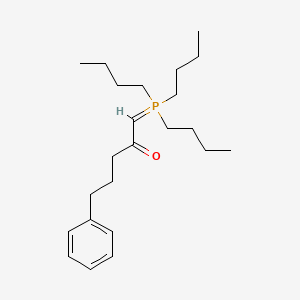
![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
